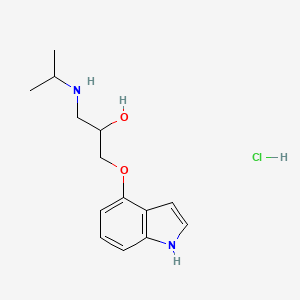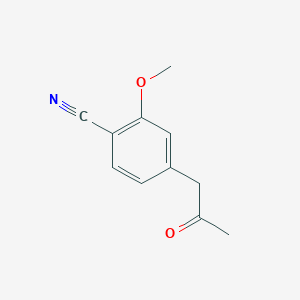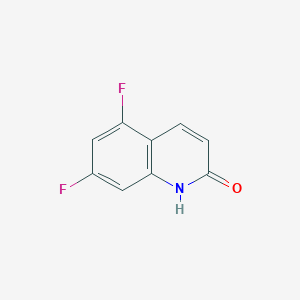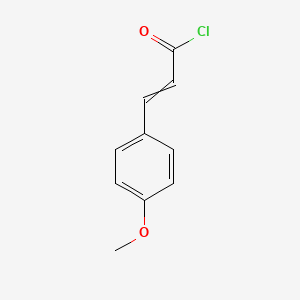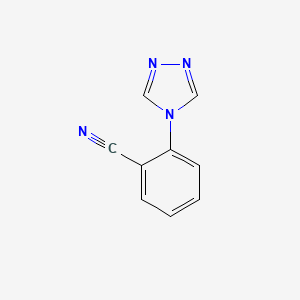
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE
概要
説明
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is a heterocyclic compound that features a triazole ring attached to a cyanobenzene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to form the triazole ring
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the triazole ring or the cyanobenzene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the benzene ring .
科学的研究の応用
2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as casein kinase 2 (CSNK2), which plays a crucial role in viral replication . The triazole ring forms key hydrogen bonds with amino acid residues in the enzyme’s active site, thereby inhibiting its activity and preventing viral replication.
類似化合物との比較
1,2,3-Triazole: Another triazole isomer with different chemical properties and reactivity.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: A compound with similar structural features but different functional groups.
2-[1,2,4]Triazol-4-yl-ethylamine: A triazole derivative with applications in coordination chemistry.
Uniqueness: 2-(1,2,4-TRIAZOL-4-YL)BENZONITRILE is unique due to its combination of the triazole ring and cyanobenzene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
特性
分子式 |
C9H6N4 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
2-(1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-6-11-12-7-13/h1-4,6-7H |
InChIキー |
HETMGRVRXBYCOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)N2C=NN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
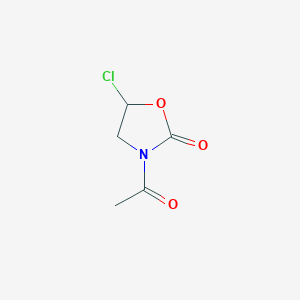
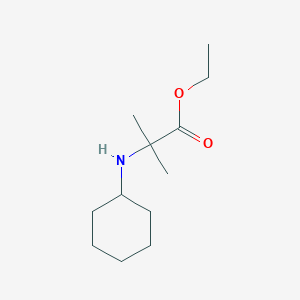
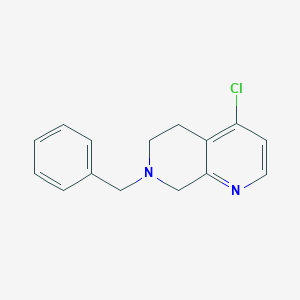
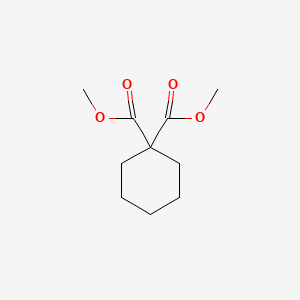
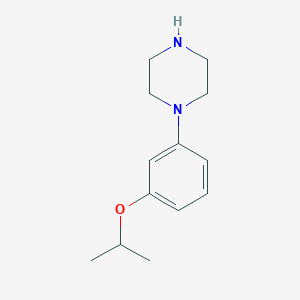

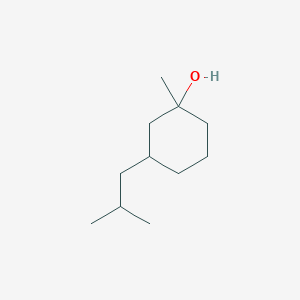
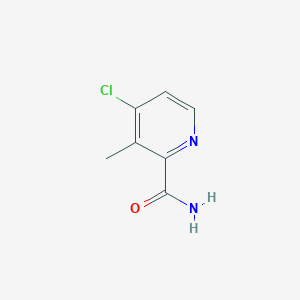
![2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8754650.png)
![3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide](/img/structure/B8754658.png)
